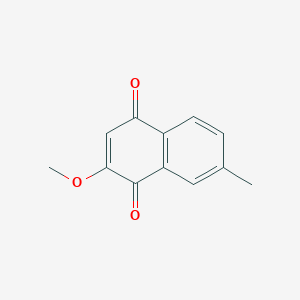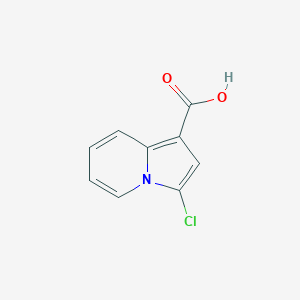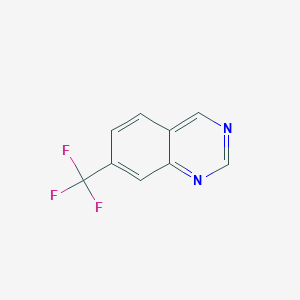![molecular formula C13H11NO B15069765 2-Ethoxybenzo[cd]indole CAS No. 80676-08-0](/img/structure/B15069765.png)
2-Ethoxybenzo[cd]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxybenzo[cd]indole is a heterocyclic aromatic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and synthetic drugs. The structure of this compound consists of a fused benzene and pyrrole ring system with an ethoxy group attached to the benzene ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxybenzo[cd]indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde in the presence of an acid catalyst . Another method includes the transition-metal-free synthesis, which involves the cyclization of ortho-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, which is crucial for its application in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxybenzo[cd]indole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to the electron-rich nature of the system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Quinonoid structures.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
2-Ethoxybenzo[cd]indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethoxybenzo[cd]indole involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as apoptosis, cell proliferation, and inflammation . The specific pathways and targets depend on the particular derivative and its structural modifications.
Comparison with Similar Compounds
Indole: The parent compound of the indole family, known for its wide range of biological activities.
2-Phenylindole: Another indole derivative with significant biological and chemical properties.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness of 2-Ethoxybenzo[cd]indole: this compound is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its potential as a therapeutic agent and its utility in various chemical reactions.
Properties
CAS No. |
80676-08-0 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-ethoxybenzo[cd]indole |
InChI |
InChI=1S/C13H11NO/c1-2-15-13-10-7-3-5-9-6-4-8-11(14-13)12(9)10/h3-8H,2H2,1H3 |
InChI Key |
WLKYEEZQBNQIKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC3=C2C1=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




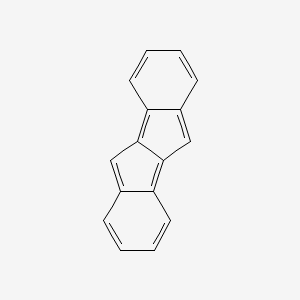
![N-[(4-Fluorophenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B15069702.png)


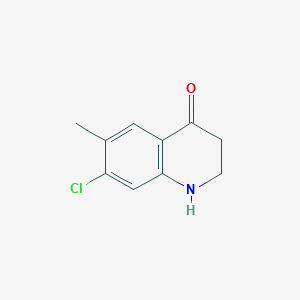
![2,5,7-Trimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15069736.png)
